![molecular formula C19H22N2O3 B14720497 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate CAS No. 18770-77-9](/img/structure/B14720497.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing and pigmentation applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This is achieved by treating 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenyl hexanoate under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, altering their activity. The diazenyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl methacrylate
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl acetate
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl butyrate
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate stands out due to its specific ester group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where controlled hydrolysis or esterification is required.
Properties
CAS No. |
18770-77-9 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-5-6-19(22)24-18-13-9-16(10-14-18)21-20-15-7-11-17(23-2)12-8-15/h7-14H,3-6H2,1-2H3 |
InChI Key |
GHPAQIRAUSAUGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



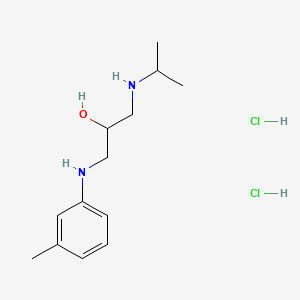
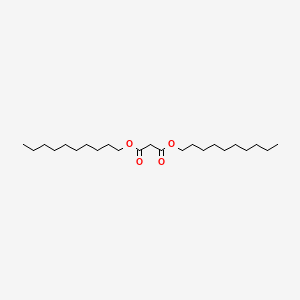
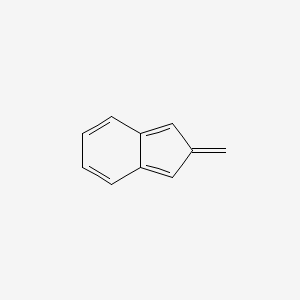
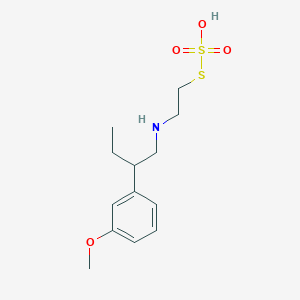
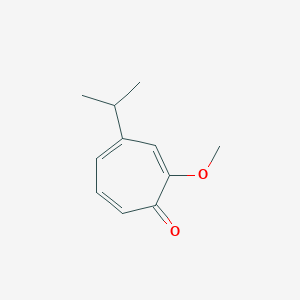
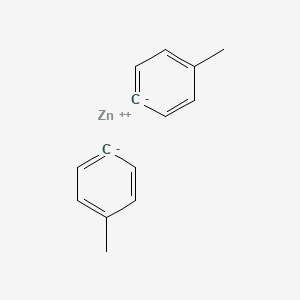
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

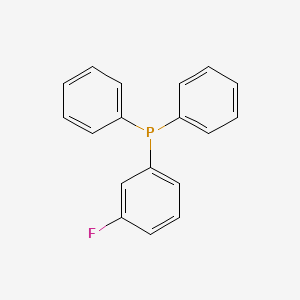
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)



